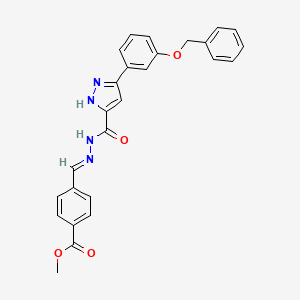

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Benzyloxy Phenyl Group Attachment: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrazole derivative with a hydrazine derivative.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products

Oxidation: Benzoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves several steps that typically include the formation of hydrazone derivatives and subsequent functionalization. The compound features a benzyloxy group, which enhances its solubility and biological activity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds.

Antibacterial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, studies have shown that similar pyrazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the benzyloxy group in the structure is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.

Anticancer Activity

There is emerging evidence that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For example, studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . The specific compound may similarly demonstrate these properties, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored in various studies. Compounds similar to this compound have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Neuroprotective Applications

Recent research has suggested that certain pyrazole derivatives may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties associated with these compounds could provide a therapeutic avenue for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: A simpler ester with similar esterification properties but lacking the complex pyrazole and hydrazone functionalities.

4-Methylphenyl benzoate: Shares the benzoate ester structure but differs in the substituent groups attached to the benzene ring.

Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate: A structurally similar compound with a triazole ring instead of a pyrazole ring.

Uniqueness

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is unique due to its combination of a pyrazole ring, benzyloxy group, and hydrazone linkage, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .

Biological Activity

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound belonging to the pyrazole class, which has been extensively studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H22N4O4 with a molecular weight of 454.48 g/mol. It features a benzyloxy group, a pyrazole moiety, and a hydrazone linkage, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, one study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The lead compound exhibited an IC50 value of 2.13±0.80μM against MCF-7 cells, indicating potent anticancer activity while showing minimal toxicity to normal cell lines such as HEK-293T .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies have shown that these compounds can effectively bind to the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics, which is crucial for cancer cell proliferation .

Comparative Biological Activity

| Compound | Cancer Cell Line | IC50 Value (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| Methyl 4-((2-(...) | MCF-7 | 2.13 ± 0.80 | Low |

| Pyrazole Derivative A | SiHa | 4.34 ± 0.98 | Low |

| Pyrazole Derivative B | PC-3 | 4.46 ± 0.53 | Low |

Study on Antifungal Activity

Another dimension of the biological activity of pyrazole derivatives includes their antifungal properties. A study focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that certain modifications significantly enhanced antifungal activity against phytopathogenic fungi . The introduction of specific substituents on the pyrazole ring was correlated with increased potency.

Research Findings on Inhibition Mechanisms

In vitro assays have shown that some pyrazole derivatives inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds were found to inhibit alkaline phosphatase with IC50 values as low as 5nM, showcasing their potential as selective inhibitors in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters (e.g., using malononitrile or ethyl acetoacetate as intermediates) .

- Step 2: Functionalization of the pyrazole ring with a benzyloxy-substituted phenyl group via nucleophilic substitution or coupling reactions .

- Step 3: Introduction of the hydrazono-methyl benzoate moiety through Schiff base formation, often using hydrazine derivatives and aldehydes under acidic or basic conditions .

- Optimization: Solvent choice (e.g., DMF or THF), temperature control (50–80°C), and catalysts (e.g., acetic acid for imine formation) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is required:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z calculated for C27H22N4O4: 490.16) .

- X-ray Crystallography: Resolves bond lengths and angles, particularly for the hydrazone linkage and pyrazole-ester conformation .

Q. What spectroscopic or chromatographic methods are suitable for purity assessment?

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<1%) .

- TLC: Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as the eluent .

- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-Response Studies: Test the compound across a range of concentrations (e.g., 1–100 µM) to identify activity thresholds .

- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase or protease screens) to clarify mechanistic pathways .

- Structural Analog Comparison: Compare results with derivatives lacking the benzyloxy or hydrazone group to isolate pharmacophoric elements .

- Statistical Validation: Apply ANOVA or t-tests to assess significance in biological replicates (n ≥ 3) .

Q. What computational approaches can predict the compound’s reactivity or binding modes?

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to COX-2 or EGFR) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior) .

- MD Simulations: Simulate solvation dynamics in water or lipid bilayers to assess stability under physiological conditions .

Q. How should researchers design experiments to investigate degradation or metabolite formation?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), or hydrolytic conditions (pH 1–13) and monitor stability via HPLC .

- Metabolite Profiling: Use liver microsomes (human or rodent) and LC-MS/MS to identify phase I/II metabolites .

- Environmental Fate Analysis: Apply OECD guidelines to assess biodegradation in soil/water systems .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate moiety .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. Data Interpretation and Optimization

Q. How can conflicting crystallographic data (e.g., bond length variations) be reconciled?

- Multi-Crystal Analysis: Compare datasets from at least three independent crystals to rule out packing effects .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing structural deviations .

- Temperature-Dependent Studies: Collect data at 100 K and 298 K to assess thermal motion impacts .

Q. What statistical methods are appropriate for optimizing reaction yields?

- Design of Experiments (DoE): Use factorial designs (e.g., 2^3) to evaluate solvent, temperature, and catalyst effects .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., time vs. yield) .

- Machine Learning: Train algorithms on historical reaction data to predict optimal conditions .

Q. How can researchers validate hypothesized mechanisms of action in cellular models?

- Gene Knockdown/Overexpression: Use siRNA or CRISPR to modulate putative targets (e.g., apoptosis regulators) and observe phenotypic changes .

- Biomarker Profiling: Quantify downstream markers (e.g., caspase-3 for apoptosis, ROS for oxidative stress) via ELISA or flow cytometry .

- Kinetic Studies: Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Properties

CAS No. |

303107-89-3 |

|---|---|

Molecular Formula |

C26H22N4O4 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

methyl 4-[(E)-[[3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C26H22N4O4/c1-33-26(32)20-12-10-18(11-13-20)16-27-30-25(31)24-15-23(28-29-24)21-8-5-9-22(14-21)34-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+ |

InChI Key |

WBELVMIMGNRJHM-JVWAILMASA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.